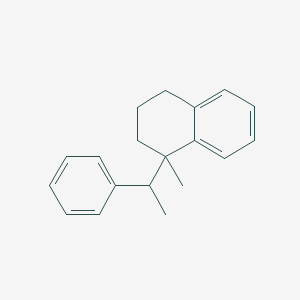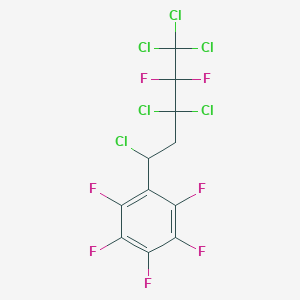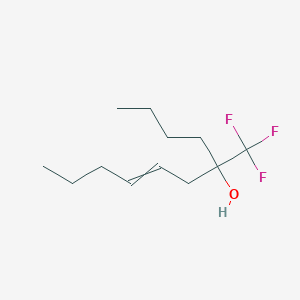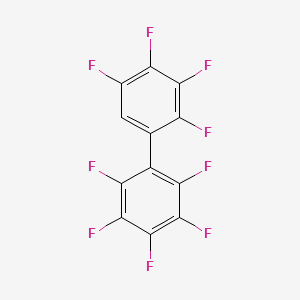![molecular formula C10H14OS2 B14307375 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol CAS No. 113087-87-9](/img/structure/B14307375.png)
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol is an organic compound that belongs to the class of aromatic thiols. This compound is characterized by the presence of a thiol group (-SH) attached to a benzene ring, which is further substituted with methoxymethyl and dimethyl groups. The presence of the methoxymethylsulfanyl group adds unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2,4-dimethylbenzene-1-thiol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylbenzene-1-thiol: Lacks the methoxymethylsulfanyl group, resulting in different chemical properties.
5-Methoxy-2,4-dimethylbenzene-1-thiol: Contains a methoxy group instead of the methoxymethylsulfanyl group.
5-(Methylsulfanyl)-2,4-dimethylbenzene-1-thiol: Contains a methylsulfanyl group instead of the methoxymethylsulfanyl group.
Uniqueness
The presence of the methoxymethylsulfanyl group in 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from other similar compounds. This uniqueness contributes to its diverse applications in research and industry.
Propiedades
Número CAS |
113087-87-9 |
|---|---|
Fórmula molecular |
C10H14OS2 |
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
5-(methoxymethylsulfanyl)-2,4-dimethylbenzenethiol |
InChI |
InChI=1S/C10H14OS2/c1-7-4-8(2)10(5-9(7)12)13-6-11-3/h4-5,12H,6H2,1-3H3 |
Clave InChI |
SSEAIUYFHBGIAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S)SCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



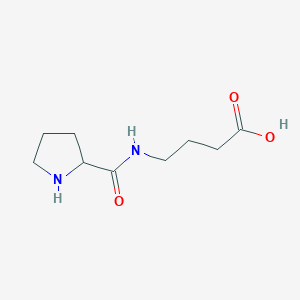
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
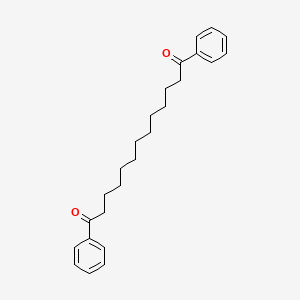
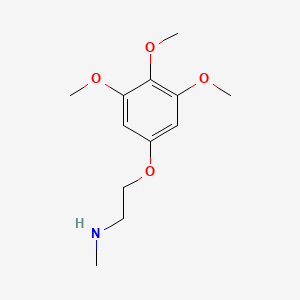
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)

![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
